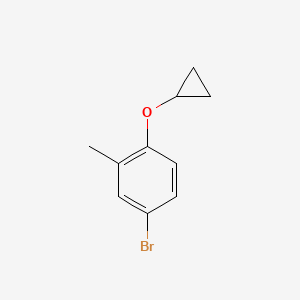
4-Bromo-1-cyclopropoxy-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-cyclopropoxy-2-methylbenzene is an organic compound with the molecular formula C10H11BrO It is a derivative of benzene, where a bromine atom, a cyclopropoxy group, and a methyl group are substituted on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-cyclopropoxy-2-methylbenzene can be achieved through several methods. One common approach involves the bromination of 1-cyclopropoxy-2-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction typically occurs under mild conditions, ensuring the selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1-cyclopropoxy-2-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the bromine atom can be substituted by other electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can oxidize the methyl group to a carboxylic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the bromine atom to a hydrogen atom.
Major Products Formed:
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation Products: Carboxylic acids or aldehydes, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
4-Bromo-1-cyclopropoxy-2-methylbenzene has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-cyclopropoxy-2-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the bromine atom activates the benzene ring towards electrophilic attack, facilitating the formation of a sigma complex and subsequent substitution . The cyclopropoxy group can influence the reactivity and stability of intermediates formed during these reactions .
Comparación Con Compuestos Similares
1-Bromo-2-isopropoxy-4-methylbenzene: Similar in structure but with an isopropoxy group instead of a cyclopropoxy group.
4-Bromo-2-cyclopropoxy-1-methylbenzene: A positional isomer with the same functional groups but different substitution pattern.
Uniqueness: 4-Bromo-1-cyclopropoxy-2-methylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted benzene derivatives.
Propiedades
Fórmula molecular |
C10H11BrO |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
4-bromo-1-cyclopropyloxy-2-methylbenzene |
InChI |
InChI=1S/C10H11BrO/c1-7-6-8(11)2-5-10(7)12-9-3-4-9/h2,5-6,9H,3-4H2,1H3 |
Clave InChI |
WHBMGMVALARPGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


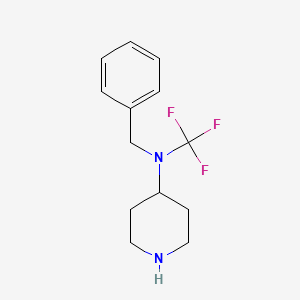
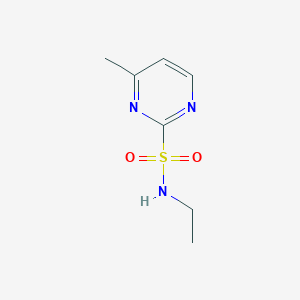
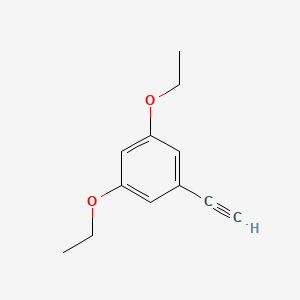
![1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester](/img/structure/B13977248.png)
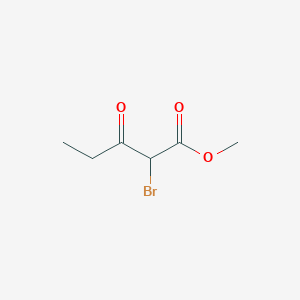


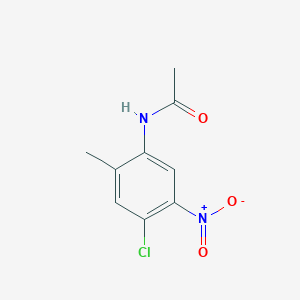
![7-Chloro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13977271.png)
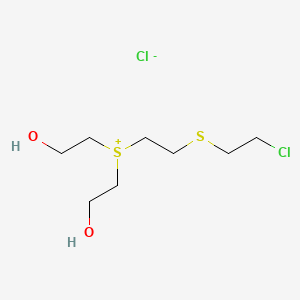
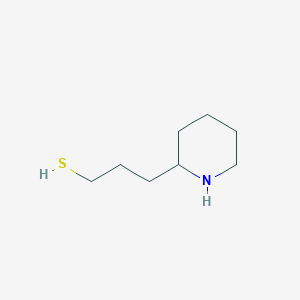
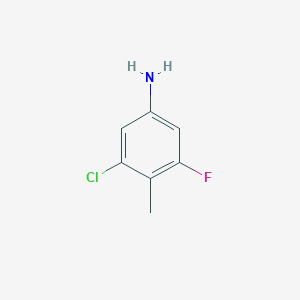
![tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate](/img/structure/B13977287.png)
![6-Chloro-1-[(4-methoxyphenyl)methyl]-2,4(1h,3h)-pyrimidinedione](/img/structure/B13977295.png)
